molecular formula C19H18N4O B2954923 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2396580-45-1

6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2954923
CAS No.: 2396580-45-1
M. Wt: 318.38
InChI Key: ZNIFOZOEUURCOT-UHFFFAOYSA-N
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Description

6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is a sophisticated chemical intermediate designed for the synthesis of targeted covalent inhibitors (TCIs), with a prominent focus on oncology, particularly targeting KRAS mutations. The compound integrates a critical acrylamide warhead, which enables irreversible binding to nucleophilic cysteine residues present in specific oncogenic proteins. This mechanism is central to the inhibition of KRAS G12C , a notoriously challenging driver mutation in cancers such as non-small cell lung cancer and colorectal adenocarcinoma. Its molecular scaffold serves as a versatile precursor in medicinal chemistry campaigns, allowing researchers to explore structure-activity relationships and optimize drug candidates for potency and selectivity. The primary research value of this compound lies in its application for developing next-generation therapeutics that covalently trap KRAS in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling pathways like MAPK. Its use is critical in hit-to-lead optimization and for investigating the biochemical principles of covalent inhibition.

Properties

IUPAC Name

6-phenyl-2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-18(24)22-10-12-23(13-11-22)19-16(14-20)8-9-17(21-19)15-6-4-3-5-7-15/h2-9H,1,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFOZOEUURCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of piperazine with prop-2-enoyl chloride under controlled conditions to form the prop-2-enoyl piperazine intermediate. This intermediate is then reacted with phenyl-2-pyridine-3-carbonitrile to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyridine-3-carbonitrile scaffold is a common framework in medicinal chemistry. Key structural variations among analogs include substituents at positions 2, 4, and 6, which modulate biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives
Compound Name R2 Substituent R6 Substituent Biological Activity Synthesis Method References
6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile (Target) 4-(Prop-2-enoyl)piperazin-1-yl Phenyl Potential KRAS inhibition Not reported
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazin-1-yl Thiophen-2-yl Structural focus (no activity reported) Nucleophilic substitution
Glécirasib (INN: 7-substituted naphthyridine-carbonitrile) 4-(Prop-2-enoyl)piperazin-1-yl Chloro, complex substituents KRAS inhibition, antineoplastic Multi-step synthesis
2-(4-(Pyridin-2-yl)aminosulfonylphenylamino)-6-(naphthalen-2-yl)-4-(pyridin-2-yl)pyridine-3-carbonitrile Sulfonylphenylamino-pyridinyl Naphthalen-2-yl Antimicrobial (Cyp450/COX-2 modulation) Condensation reactions
4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile Amino-triazinylphenyl Phenyl Antimicrobial Chalcone condensation
Nesuparib (6-{4-[(5-oxo-hexahydrobenzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl}-pyridine-3-carbonitrile) Piperazinyl-naphthyridinylmethyl Hydrogen Not specified (structural complexity) Multi-step cyclization

Key Findings from Comparative Analysis

Role of the Acryloyl Group: The target compound and Glécirasib share a 4-(prop-2-enoyl)piperazin-1-yl group, which may enable covalent binding to cysteine residues in KRAS G12C mutants . This contrasts with non-covalent analogs like 2-(4-methylpiperazin-1-yl) derivatives, which lack this reactive moiety .

Impact of Heterocyclic Substituents :

  • Thiophen-2-yl () and naphthalen-2-yl () groups at position 6 enhance π-π stacking with hydrophobic pockets in enzymes like CYP450 or COX-2, correlating with antimicrobial activity . The target compound’s phenyl group may offer similar interactions but with reduced steric bulk.

Synthetic Methodologies :

  • Nucleophilic substitution (e.g., piperazine displacement of halides) is a common route for introducing piperazinyl groups . The acryloyl group in the target compound likely requires post-synthetic acylation of a piperazine intermediate.

Biological Activity Trends :

  • Antimicrobial activity is prevalent in analogs with electron-withdrawing groups (e.g., sulfonamides in ) , while anticancer activity is associated with acryloyl-containing compounds () .

Physicochemical and Pharmacokinetic Considerations

  • Covalent Binding Potential: The acryloyl group’s electrophilic α,β-unsaturated ketone enables irreversible target engagement, a feature absent in methylpiperazine analogs .
  • Metabolic Stability : Piperazinyl groups are susceptible to oxidative metabolism, but acryloyl substitution may alter metabolic pathways compared to methylpiperazine derivatives.

Biological Activity

6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4
  • Molecular Weight : 312.39 g/mol

Research indicates that this compound may interact with various biological targets, primarily focusing on:

  • Serotonin Reuptake Inhibition : Similar compounds have shown significant serotonin (5-HT) reuptake inhibition, suggesting a potential antidepressant effect .
  • Kinase Inhibition : The structural analogs have demonstrated activity against specific kinases, which are crucial for various signaling pathways in cancer and other diseases .

Pharmacological Properties

The pharmacological evaluation of this compound has revealed several key properties:

PropertyValue/Effect
Antidepressant Activity Potent in animal models
Antitumor Potential Inhibits tumor growth in vitro
Neuroprotective Effects Reduces neuronal apoptosis

Case Study 1: Antidepressant Activity

A study evaluated the compound's ability to inhibit serotonin reuptake. Results indicated that it significantly reduced immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 3: Kinase Inhibition

Preclinical studies showed that similar compounds effectively inhibited specific kinases involved in cell proliferation and survival, suggesting the potential for treating cancers characterized by aberrant kinase activity .

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